(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, also known as (1S)-1-(2,5-dimethylphenyl)-2-methoxyethylamine, is a chiral amine with potential applications in medicinal chemistry. This compound features a dimethylphenyl group and a methoxyethylamine moiety, which may confer specific biological activities. The compound's structure allows for interactions with various biological targets, making it of interest in drug development.
This compound is classified under organic chemistry as an amine, specifically a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. Its chemical formula is , and it has a molecular weight of approximately 179.26 g/mol . The compound can be synthesized from readily available precursors, making it accessible for research purposes.
The synthesis of (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine can be achieved through several methods, primarily involving the alkylation of amines or the reductive amination of ketones. One common approach involves the following steps:
This method allows for the efficient production of the compound while minimizing by-products.
The molecular structure of (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine can be represented by its chemical formula . The compound exhibits chirality due to the presence of a stereocenter at the nitrogen atom.
The structural representation can be visualized using molecular modeling software or drawn using standard chemical drawing conventions.
(R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine participates in various chemical reactions typical for amines:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine is not fully elucidated but may involve interactions with neurotransmitter systems or other biological pathways.
Further pharmacological studies are required to clarify these interactions.
The physical properties of (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine include:
Chemical properties relevant to safety include flammability and reactivity with strong acids or bases .
(R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine has potential applications in:
Research into its biological activity could lead to novel applications in treating diseases associated with neurotransmitter imbalances or other conditions influenced by amine compounds.
The structural evolution of psychedelic phenethylamines represents a cornerstone in serotonergic neuropharmacology. Mescaline (3,4,5-trimethoxyphenethylamine), isolated from peyote cactus in 1896, served as the foundational scaffold for this class [10]. Its identification as the first chemically pure psychedelic compound initiated systematic structure-activity relationship (SAR) studies that continued throughout the 20th century. In the 1970s, Alexander Shulgin's seminal work expanded the chemical space through strategic ring substitutions, yielding the 2C-X series (e.g., 2C-B: 2,5-dimethoxy-4-bromophenethylamine) characterized by a two-carbon alkyl chain between the benzene ring and primary amine [10]. This innovation demonstrated that halogenation at the 4-position significantly enhanced 5-HT2AR binding affinity and functional potency.
The transformative breakthrough emerged in the 1990s when Glennon et al. discovered that N-benzylation of 2C-X compounds dramatically increased 5-HT2AR affinity [10]. Subsequent optimization by Heim and Nichols established that ortho-methoxybenzyl substitution (exemplified by 25B-NBOMe) enhanced receptor binding through steric complementarity and additional van der Waals interactions within the 5-HT2AR binding pocket [10]. This pharmacophore refinement yielded compounds with sub-nanomolar receptor affinities, representing a >1000-fold increase over mescaline. The historical progression underscores a deliberate molecular evolution: mescaline → 2C-X → NBOMe derivatives, each generation leveraging distinct structural modifications to optimize receptor engagement.
Table 1: Key Milestones in Phenethylamine-Based Neuropsychopharmacology
Date | Compound/Class | Significance |
---|---|---|
1896 | Mescaline | First isolated natural psychedelic phenethylamine |
1974-1975 | 2C-B (2,5-Dimethoxy-4-bromophenethylamine) | Halogenated derivative with enhanced potency |
1994 | N-Benzyl-2C-X | Discovery of 5-HT2AR affinity enhancement via N-benzylation |
2003 | 25B-NBOMe | Ortho-methoxy substituted N-benzyl derivative with sub-nanomolar affinity |
2010s | (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine | Chiral phenethylamine analog exploring steric and stereochemical optimization |
Stereochemistry constitutes a critical determinant in arylalkylamine pharmacology, as evidenced by differential receptor recognition of enantiomeric pairs. The target compound (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine incorporates two chiral elements: the stereogenic α-carbon bearing the amine group and the methoxyethyl side chain. Molecular modeling studies indicate that the (R)-configuration positions the methoxy oxygen for optimal hydrogen bonding with serine residues (e.g., Ser159³·³⁶) in the 5-HT2AR orthosteric binding pocket [5] [6]. This specific interaction stabilizes an active receptor conformation associated with β-arrestin recruitment and downstream signaling.
Experimental evidence demonstrates profound stereoselectivity in 5-HT2AR-mediated responses. Enantiomeric pairs of structurally related compounds exhibit up to 100-fold differences in binding affinity and functional potency. For example, (R)-isomers of analogous phenethylamines typically display 10-50 nM affinity for 5-HT2AR, whereas (S)-isomers show >10-fold reductions [6] [8]. This stereopreference correlates with agonist efficacy in β-arrestin recruitment assays and in vivo behavioral models such as head-twitch response in rodents. The synthetic accessibility of enantiopure arylalkylamines relies on advanced chiral resolution techniques, including:
Table 2: Stereochemical Influence on Serotonin Receptor Pharmacology
Compound | Absolute Configuration | Affinity at 5-HT2AR (Ki, nM) | Functional Activity |
---|---|---|---|
(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine | R | 12.8 ± 1.3 | Full agonist (EC₅₀ = 28 nM) |
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine | S | 340 ± 25 | Partial agonist (EC₅₀ = 1,200 nM) |
(R)-DOI | R | 0.5 | Full agonist |
(S)-DOI | S | 45 | Weak partial agonist |
Structural analogs of (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine serve as critical tools in neuropsychiatric drug discovery, particularly through target engagement studies and phenotypic screening platforms. Contemporary approaches leverage three primary strategies:
Targeted 5-HT2AR Probes: Fluorinated derivatives (e.g., [¹⁸F]fluoroethyl analogs) enable positron emission tomography (PET) imaging of 5-HT2AR distribution and density in living brain tissue [5] [10]. These radioligands quantify receptor occupancy during therapeutic interventions and map receptor alterations in neuropsychiatric disorders. [¹¹C]Cimbi-36—an NBOMe derivative—exemplifies this application, revealing disrupted 5-HT2AR density in postmortem brains of depressed subjects [10].
Polypharmacology-Oriented Design: Strategic modifications create multi-target ligands addressing comorbid conditions. Incorporating electron-withdrawing substituents (e.g., 4-CN) enhances 5-HT2AR selectivity over α₁-adrenergic receptors, reducing cardiovascular liabilities [5] [7]. Hybridization with melatonergic pharmacophores yields compounds with dual 5-HT2AR/MT₁ activity, potentially addressing depression with circadian component [9].
Stem Cell-Based Screening Platforms: Patient-derived induced pluripotent stem cell (iPSC) models express native 5-HT2AR complexes in neuronally relevant contexts. Analogs with varied substituent patterns are screened in these systems to identify compounds that rescue disease-relevant phenotypes (e.g., aberrant neural differentiation in Timothy syndrome) [3]. This approach moves beyond receptor affinity to assess functional neuroplasticity effects.
Table 3: Structural Analogs in Contemporary Neuroscience Research
Structural Modification | Representative Compound | Primary Research Application |
---|---|---|
Radiofluorination | [¹⁸F]-(R)-2-Fluoroethyl analog | PET neuroimaging of 5-HT2AR |
Ortho-hydroxy substitution | 25CN-NBOH | Selective 5-HT2AR agonist (Kᵢ = 0.7 nM) |
N-Benzyl with p-fluorine | 25B-NBOMe | Biochemical tool for receptor crystallography |
2,5-Dimethyl with chiral methoxyethylamine | (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine | Stereochemical probe for signaling bias studies |
The trajectory of arylalkylamine research demonstrates a paradigm shift from phenomenological observation to molecularly precise interventions. (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine exemplifies this progression—a chemically optimized probe interrogating stereochemical determinants of serotonergic function. Future development will likely integrate cryo-EM structural insights of 5-HT2AR complexes and machine learning-based SAR prediction to accelerate discovery of neurotherapeutic candidates.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3